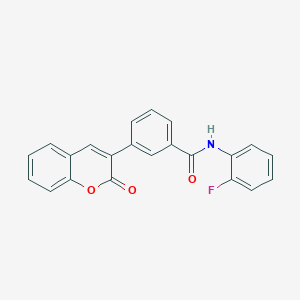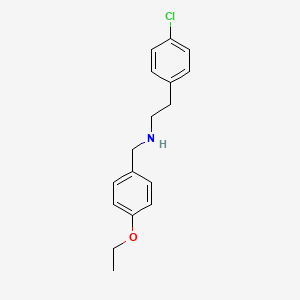
N-(2-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is a compound likely to possess unique chemical and physical properties due to the presence of fluorophenyl and chromenyl groups. These structural units suggest potential applications in materials science, pharmaceuticals, and organic electronics due to their electronic and molecular interaction capabilities.
Synthesis Analysis
The synthesis of structurally related fluorinated benzamides and chromen-3-yl derivatives often involves nucleophilic substitution reactions, condensation, and cyclization processes. For example, Meiresonne et al. (2015) discussed the synthesis of 2-fluoro-1,4-benzoxazines by exploring the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides, which could be analogous to synthesizing the target compound by modifying the nucleophiles and electrophiles involved (Meiresonne et al., 2015).
Molecular Structure Analysis
X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are crucial in determining the molecular structure of compounds. Moreno-Fuquen et al. (2022) utilized XRD to analyze the structure of fluorobenzamide isomers, revealing how the halogen position affects molecular stability and intermolecular interactions (Moreno-Fuquen et al., 2022). Similar analytical approaches can elucidate the molecular structure of N-(2-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide.
Chemical Reactions and Properties
Fluorinated compounds often participate in unique chemical reactions due to the electronegativity of fluorine, influencing reactivity and stability. The S(N)V reactions, as explored by Meiresonne et al. (2015), are examples of such reactions, which could potentially be applied in modifying or synthesizing derivatives of the target compound.
Physical Properties Analysis
The physical properties of compounds like melting point, solubility, and crystallinity can be influenced by fluorination and the presence of the chromen-3-yl group. Chopra and Row (2008) discussed the polymorphism in a similar fluorinated compound, highlighting the role of molecular interactions in determining physical properties (Chopra & Row, 2008).
Applications De Recherche Scientifique
Crystallography and Polymorphism
Research has highlighted the significance of crystallography in understanding the polymorphic nature of compounds structurally related to N-(2-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide. For instance, studies on disorder-induced concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl)benzamide have revealed how positional disorder in the crystal structure can lead to polymorphism, affecting the molecular conformation and packing within the crystal lattice through hydrogen bonds and weak intermolecular interactions (Chopra & Row, 2008).
Photophysics and Anion Sensing
Another study explored the photophysical behavior of a fluorescent molecular system structurally similar to N-(2-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide, demonstrating its potential as a selective sensor for fluoride ions. This was achieved through specific interactions leading to observable changes in absorption and emission properties, pinpointing the compound's utility in detecting fluoride ions in various settings (Sarkar & Samanta, 2007).
Medicinal Chemistry
In medicinal chemistry, the focus has been on synthesizing and evaluating compounds with structures related to N-(2-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide for their biological activities. For example, studies have developed compounds targeting the serotonin 1A receptors in the brain, suggesting potential applications in treating neurological disorders (Kepe et al., 2006). Another area of research involves the development of fluorine-18-labeled benzamide analogs for imaging the sigma2 receptor status of solid tumors, highlighting the role of such compounds in diagnostic imaging and cancer research (Tu et al., 2007).
Bioimaging
The utility of phenoxazine-based fluorescent chemosensors, which share structural features with N-(2-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide, has been demonstrated in bioimaging applications. Such compounds have been developed for the discriminative detection of ions like Cd2+ and CN−, with further applications in live cell and zebrafish imaging, underscoring their importance in environmental monitoring and biological research (Ravichandiran et al., 2020).
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-3-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FNO3/c23-18-9-2-3-10-19(18)24-21(25)16-8-5-7-14(12-16)17-13-15-6-1-4-11-20(15)27-22(17)26/h1-13H,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVJTYZITDBXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4585024.png)


![2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4585035.png)
![2-methyl-3-phenyl-5-(3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4585050.png)
![3-[4-(benzyloxy)phenoxy]-N-methyl-1-propanamine](/img/structure/B4585056.png)

![2-(1,3-benzothiazol-2-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4585075.png)

![1-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-1-pyridin-3-ylethanol](/img/structure/B4585117.png)
![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4585121.png)
![3-(2-ethoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4585127.png)

